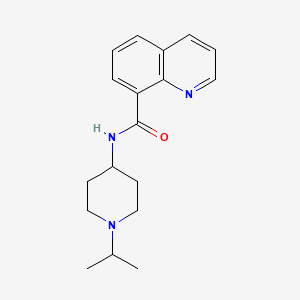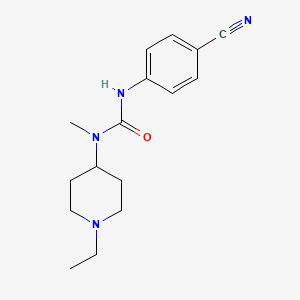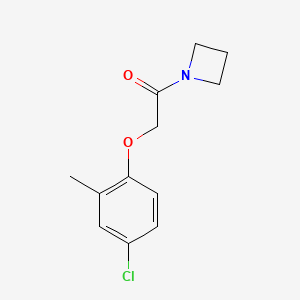![molecular formula C14H20N2O2 B7474650 N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of cytokines in the blood, which can stimulate the immune system. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of reactive oxygen species, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be toxic at high doses, which can limit its use in clinical trials. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical settings.
Zukünftige Richtungen
For research on N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide include the development of new synthetic methods, the identification of biomarkers, the development of combination therapies, and the study of its potential use in the treatment of infectious diseases.
Synthesemethoden
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide. The final step involves the reaction of the product with methyl iodide to yield N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide. This synthesis method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied extensively for its potential anticancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(8-11(10)2)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVAUGHUTVXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)





![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
